molecular formula C19H18N2O3 B2959532 (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 383147-10-2

(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Cat. No.: B2959532
CAS No.: 383147-10-2
M. Wt: 322.364
InChI Key: UURCKJAAKGOTEI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and a benzisoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzisoxazole Core: The benzisoxazole ring can be synthesized through the cyclization of ortho-nitrophenyl derivatives with appropriate reagents.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Propenone Moiety: The propenone structure is formed through aldol condensation reactions involving the appropriate aldehydes and ketones.

    Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the dimethylamino or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(dimethylamino)-1-[3-(4-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
  • (E)-3-(dimethylamino)-1-[3-(3-hydroxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
  • (E)-3-(dimethylamino)-1-[3-(3-chlorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Uniqueness

What sets (E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from other analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-21(2)10-9-18(22)13-7-8-17-16(12-13)19(24-20-17)14-5-4-6-15(11-14)23-3/h4-12H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURCKJAAKGOTEI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.